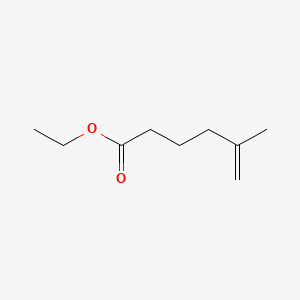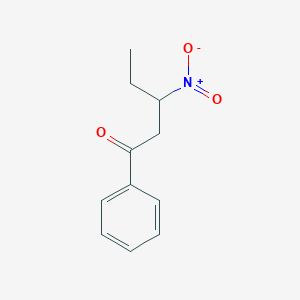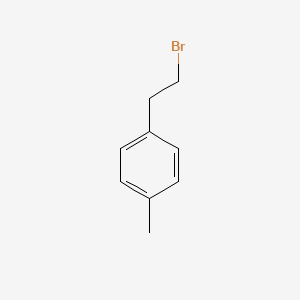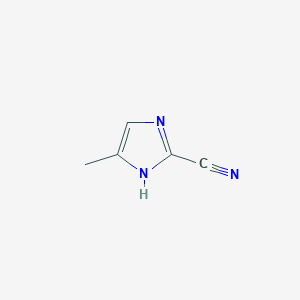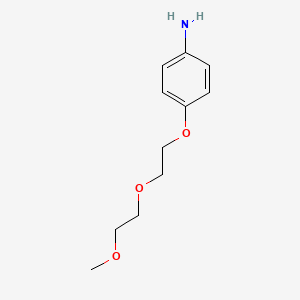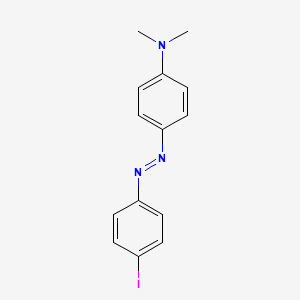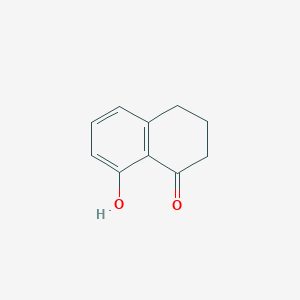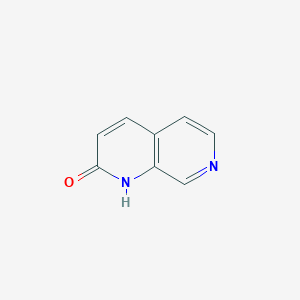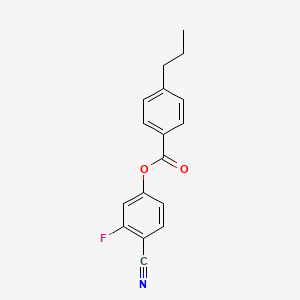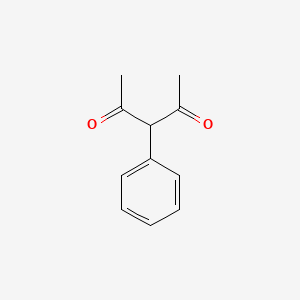
3-Phenyl-2,4-pentanedione
Übersicht
Beschreibung
3-Phenyl-2,4-pentanedione is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2,4-pentanedione consists of a pentanedione backbone with a phenyl group attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
3-Phenyl-2,4-pentanedione has a boiling point of 126-128°C at 15 mmHg and a melting point of 56°C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Computational Chemistry
3-Phenyl-2,4-pentanedione: has been studied for its keto-enol tautomerism using Density Functional Theory (DFT) methods . This compound’s tautomeric equilibrium is significant in computational chemistry as it affects the reactivity of the compound. The study of such equilibria is crucial for understanding molecular dynamics and reactions in various solvents.
Medicinal Chemistry
In medicinal chemistry, 3-Phenyl-2,4-pentanedione is a valuable scaffold for synthesizing biologically active compounds. It serves as a precursor in the synthesis of pyrrole-containing analogs, which are known for their diverse therapeutic properties, including antipsychotic and anticancer activities .
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of 1,3-diketones or aryl azidophenyl selenides. Such reactions are essential for creating novel selenium-containing compounds, which have applications in various chemical industries .
Material Science
3-Phenyl-2,4-pentanedione: is involved in the development of materials science, especially in the synthesis of ligands for coordination chemistry. These ligands can be incorporated into organic and inorganic materials, contributing to advancements in catalysis, biomolecular probes, and more .
Analytical Chemistry
In analytical chemistry, 3-Phenyl-2,4-pentanedione is used for its properties as a chelating agent. Its ability to form stable complexes with metal ions makes it useful in various analytical techniques to detect and quantify metals .
Biochemistry
The compound’s analogs have been explored as potential modulators of bacterial quorum sensing. This application is particularly relevant in the study of bacterial communication and could lead to the development of new strategies to combat bacterial infections .
Environmental Science
3-Phenyl-2,4-pentanedione: ’s interactions with different solvents and its role in tautomerism are of interest in environmental science. Understanding its behavior in various solvents can provide insights into the environmental fate of similar organic compounds .
Pharmaceutical Research
Analogues of 3-Phenyl-2,4-pentanedione have been investigated for their use as vaccine adjuvants. These studies are part of pharmaceutical research aimed at enhancing the immune response to vaccines, which is critical for developing more effective immunization strategies .
Safety and Hazards
3-Phenyl-2,4-pentanedione is classified as harmful. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, not ingesting the compound, and handling it in accordance with good industrial hygiene and safety practice .
Wirkmechanismus
Target of Action
It is known that 3-phenyl-2,4-pentanedione is a type of diketone, and diketones are often involved in reactions with various biological targets .
Mode of Action
3-Phenyl-2,4-pentanedione, like other diketones, can undergo keto-enol tautomerism . This is a type of chemical equilibrium between a keto form (a compound with a carbonyl group) and an enol form (a compound with a hydroxyl group adjacent to a carbon-carbon double bond). The tautomeric equilibrium of 3-Phenyl-2,4-pentanedione takes place through a four-membered ring transition state .
Biochemical Pathways
The keto-enol tautomerism that 3-phenyl-2,4-pentanedione undergoes is a common biochemical process that can influence various metabolic pathways .
Pharmacokinetics
The compound’s molecular weight of 1762118 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s ability to undergo keto-enol tautomerism could potentially influence various biological processes .
Action Environment
The action, efficacy, and stability of 3-Phenyl-2,4-pentanedione can be influenced by various environmental factors. For instance, the tautomeric equilibrium of 3-Phenyl-2,4-pentanedione was found to be influenced by the solvent used, with different barrier heights energies observed in water, methanol, carbon tetrachloride, cyclohexane, and the gas-phase .
Eigenschaften
IUPAC Name |
3-phenylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWTXSVNRCWBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283509 | |
| Record name | 3-Phenyl-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2,4-pentanedione | |
CAS RN |
5910-25-8 | |
| Record name | 3-Phenyl-2,4-pentanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-2,4-pentanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most stable tautomeric form of 3-Phenyl-2,4-pentanedione?
A1: Theoretical studies using DFT calculations at the B3LYP/6-31+G(d) level of theory have shown that the keto form of 3-Phenyl-2,4-pentanedione is more stable than its enol form in various solvents (water, methanol, carbon tetrachloride, cyclohexane) and in the gas phase. [] This stability difference is attributed to the electronic energies of the two forms, with the keto form consistently exhibiting lower energy. []
Q2: How does the solvent environment affect the tautomeric equilibrium of 3-Phenyl-2,4-pentanedione?
A2: While the keto form remains more stable in all tested environments, the energy barrier for the tautomeric equilibrium (keto to enol) is slightly influenced by the solvent. The barrier is highest in water (31.26 kcal/mol) and decreases with solvent polarity, reaching its lowest point in the gas phase (30.61 kcal/mol). [] This suggests that polar solvents stabilize the keto form to a greater extent.
Q3: How does the presence of a phenyl group in 3-Phenyl-2,4-pentanedione affect its acidity compared to 2,4-pentanedione?
A3: The phenyl group in 3-Phenyl-2,4-pentanedione exerts a field effect that influences its acidity. Studies have shown that 3-Phenyl-2,4-pentanedione (pKa 11.50) is less acidic than 2,4-pentanedione (pKa 10.93). [] This difference suggests that the electron-donating nature of the phenyl group slightly reduces the acidity of the β-diketone system.
Q4: Can 3-Phenyl-2,4-pentanedione form complexes with metal ions, and how does this affect its properties?
A4: Yes, 3-Phenyl-2,4-pentanedione can act as a bidentate ligand, forming stable chelates with various metal ions. [, , ] For instance, it forms complexes with Terbium (Tb3+), enhancing the solubility of these complexes in aqueous media when included within α-cyclodextrin. [] This complexation also leads to shifts in the photophysical properties of the Tb3+ chelates, as observed in their excitation spectra. []
Q5: Are there any known catalytic applications of 3-Phenyl-2,4-pentanedione?
A5: While not a catalyst itself, 3-Phenyl-2,4-pentanedione is often encountered as a byproduct in reactions catalyzed by heterogeneous catalysts. For example, in the α-arylation of acetylacetone with iodobenzene using copper ferrite (CuFe2O4) nanoparticles, 3-Phenyl-2,4-pentanedione is formed alongside the desired phenylacetone product. []
Q6: What spectroscopic techniques are useful for characterizing 3-Phenyl-2,4-pentanedione and its derivatives?
A6: Various spectroscopic methods are valuable tools for studying 3-Phenyl-2,4-pentanedione. UV absorption spectra provide insights into the electronic structure and π-electron interactions within the molecule. [] NMR spectroscopy, particularly 1H NMR, helps analyze the structure, confirm inclusion complexes, and determine stoichiometry. [] Mass spectrometry is useful for identifying tautomeric forms and studying fragmentation patterns. []
Q7: Are there any known applications of 3-Phenyl-2,4-pentanedione in organic synthesis?
A7: Yes, 3-Phenyl-2,4-pentanedione serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of heterocyclic compounds like 5-Phenyl-4,6-dimethyl-2-pyrimidinol through cyclization reactions with urea. []
Q8: What computational methods have been employed to study 3-Phenyl-2,4-pentanedione?
A8: Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, tautomeric equilibrium, and energy barriers in 3-Phenyl-2,4-pentanedione. [] These calculations provide valuable insights into the molecule's behavior in different environments and its interactions with other molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


